Cas no 1396860-98-2 (N-2-(dimethylamino)pyrimidin-5-yl-2-methoxybenzamide)

N-2-(dimethylamino)pyrimidin-5-yl-2-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(dimethylamino)pyrimidin-5-yl-2-methoxybenzamide
- N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide
- N-(2-(dimethylamino)pyrimidin-5-yl)-2-methoxybenzamide
- AKOS024539764
- VU0537536-1
- 1396860-98-2
- Z1500860451
- F6222-0020
-
- インチ: 1S/C14H16N4O2/c1-18(2)14-15-8-10(9-16-14)17-13(19)11-6-4-5-7-12(11)20-3/h4-9H,1-3H3,(H,17,19)
- InChIKey: WPFLGWMLFWWXLJ-UHFFFAOYSA-N
- SMILES: C(NC1=CN=C(N(C)C)N=C1)(=O)C1=CC=CC=C1OC
計算された属性
- 精确分子量: 272.12732577g/mol
- 同位素质量: 272.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 316
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 67.4Ų
N-2-(dimethylamino)pyrimidin-5-yl-2-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6222-0020-15mg |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide |
1396860-98-2 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6222-0020-2μmol |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide |
1396860-98-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6222-0020-10μmol |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide |
1396860-98-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6222-0020-20μmol |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide |
1396860-98-2 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6222-0020-4mg |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide |
1396860-98-2 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6222-0020-2mg |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide |
1396860-98-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6222-0020-30mg |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide |
1396860-98-2 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6222-0020-5mg |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide |
1396860-98-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6222-0020-5μmol |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide |
1396860-98-2 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6222-0020-1mg |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide |
1396860-98-2 | 1mg |
$81.0 | 2023-09-09 |
N-2-(dimethylamino)pyrimidin-5-yl-2-methoxybenzamide 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
N-2-(dimethylamino)pyrimidin-5-yl-2-methoxybenzamideに関する追加情報
N-2-(Dimethylamino)pyrimidin-5-yl-2-methoxybenzamide (CAS No. 1396860-98-2): A Comprehensive Overview
The compound N-2-(dimethylamino)pyrimidin-5-yl-2-methoxybenzamide (CAS No. 1396860-98-2) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzamides, which are widely studied for their diverse chemical properties and biological activities. The structure of this molecule consists of a pyrimidine ring substituted with a dimethylamino group at position 5 and a methoxy group at position 2 on the benzene ring, making it a unique derivative with distinct functional groups that contribute to its reactivity and utility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of N-2-(dimethylamino)pyrimidin-5-yl-2-methoxybenzamide, allowing researchers to explore its properties in depth. The dimethylamino group imparts basicity to the molecule, while the methoxy group introduces electron-donating effects, which can influence the molecule's solubility, stability, and interaction with other compounds. These characteristics make it a valuable compound in pharmaceutical research, where understanding the interplay of functional groups is crucial for drug design.
One of the most promising applications of N-2-(dimethylamino)pyrimidin-5-yl-2-methoxybenzamide lies in its potential as a building block for more complex molecules. Researchers have utilized this compound as an intermediate in the synthesis of bioactive agents, such as kinase inhibitors and other enzyme-targeting drugs. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain protein kinases, which are key targets in cancer therapy. This highlights its role in drug discovery pipelines aimed at developing novel therapeutic agents.
In addition to its pharmaceutical applications, N-2-(dimethylamino)pyrimidin-5-yl-2-methoxybenzamide has also been explored for its electronic properties in materials science. The pyrimidine ring is known for its aromaticity and conjugation capabilities, making it suitable for applications in organic electronics. Recent research has focused on incorporating this compound into organic semiconductors and light-emitting materials, where its electronic characteristics could enhance device performance.
The synthesis of N-2-(dimethylamino)pyrimidin-5-yl-2-methoxybenzamide involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Key steps include the formation of the pyrimidine ring through cyclization reactions and subsequent functionalization with the dimethylamino and methoxy groups. These synthetic strategies have been optimized based on recent findings in organocatalysis and transition-metal-catalyzed reactions, ensuring scalability and reproducibility.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of N-N,N-dimethylaminopyrimidinylmethoxybenzamide. These methods provide detailed insights into the molecular architecture, aiding in quality control during synthesis and formulation processes.
Looking ahead, ongoing research into N-N,N-dimethylaminopyrimidinylmethoxybenzamide continues to uncover new avenues for its application. Collaborative efforts between chemists, biologists, and materials scientists are driving innovations that could position this compound at the forefront of emerging technologies. Its versatility across multiple disciplines underscores its importance as a key molecule in contemporary chemical research.
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